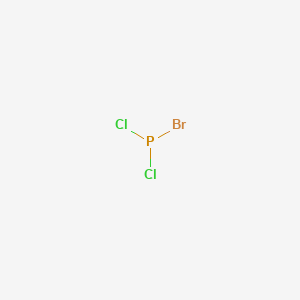
Phosphorous bromide dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorous bromide dichloride is a chemical compound with the formula BrCl₂P. It is a member of the phosphorus halides family and is known for its reactivity and utility in various chemical processes. The compound has a molecular weight of 181.784 g/mol and is recognized by its CAS Registry Number 13536-48-6 .
Preparation Methods
Phosphorous bromide dichloride can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with bromine. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of large-scale reactors and precise temperature control to optimize yield and purity .
Chemical Reactions Analysis
Phosphorous bromide dichloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state phosphorus compounds.
Substitution: It readily participates in substitution reactions, where the bromine or chlorine atoms can be replaced by other groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
Phosphorous bromide dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It plays a role in the modification of biomolecules for research purposes.
Medicine: It is involved in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism by which phosphorous bromide dichloride exerts its effects involves the interaction of its phosphorus center with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from nucleophiles. This interaction can lead to the formation of new bonds and the modification of existing ones. The pathways involved in these reactions are often complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Phosphorous bromide dichloride can be compared with other phosphorus halides such as phosphorus trichloride (PCl₃) and phosphorus tribromide (PBr₃). While all these compounds share similar reactivity patterns, this compound is unique due to its mixed halide composition, which can offer distinct reactivity and selectivity in certain chemical processes. Similar compounds include:
- Phosphorus trichloride (PCl₃)
- Phosphorus tribromide (PBr₃)
- Phosphorus pentachloride (PCl₅)
- Phosphorus pentabromide (PBr₅) .
This compound stands out due to its ability to participate in a wider range of substitution reactions, making it a valuable reagent in synthetic chemistry.
Properties
CAS No. |
13536-48-6 |
|---|---|
Molecular Formula |
BrCl2P |
Molecular Weight |
181.78 g/mol |
IUPAC Name |
bromo(dichloro)phosphane |
InChI |
InChI=1S/BrCl2P/c1-4(2)3 |
InChI Key |
QWPNFFZZCGHHQP-UHFFFAOYSA-N |
Canonical SMILES |
P(Cl)(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13732267.png)
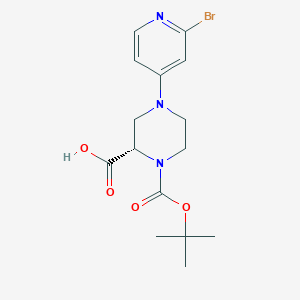
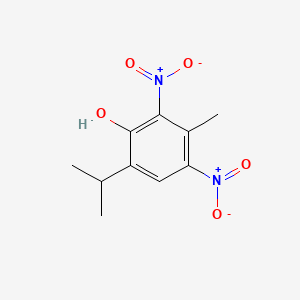
![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)

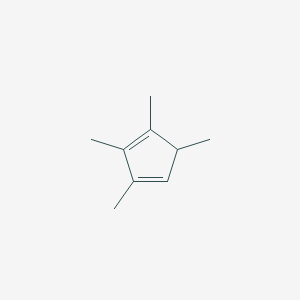
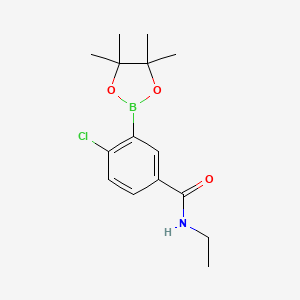
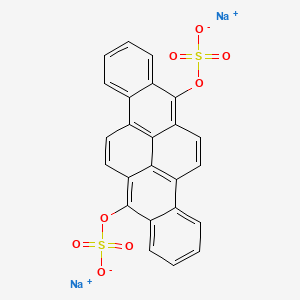
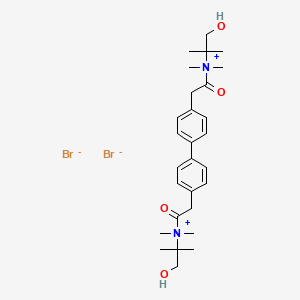
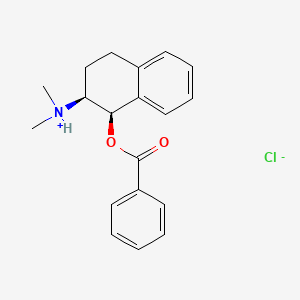

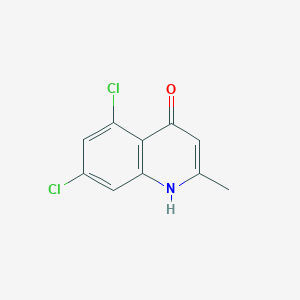
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)
